4-[({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)METHYL]BENZOIC ACID
Description
4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanyl)methyl]benzoic acid is a benzoic acid derivative featuring a sulfanylmethyl group linked to a carbamoyl-substituted naphthalene moiety. This compound combines aromatic (naphthalene), hydrogen-bonding (carbamoyl), and sulfur-containing (sulfanyl) functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c22-19(13-25-12-14-5-7-16(8-6-14)20(23)24)21-18-10-9-15-3-1-2-4-17(15)11-18/h1-11H,12-13H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKUPDGURMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene-2-carboxylic acid with a suitable carbamoylating agent, followed by the introduction of a thiol group and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanylmethyl]benzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphthalene-based compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the naphthalene moiety is crucial for enhancing the compound's bioactivity against various cancer cell lines, including breast and colon cancers .
Antibacterial Properties
The compound has also shown promise as an antibacterial agent. A recent investigation revealed that naphthalene derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the naphthalene ring significantly influence antibacterial efficacy, suggesting that 4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanylmethyl]benzoic acid could be a candidate for developing new antibiotics .
Material Science
Polymeric Applications
In material science, the compound has been explored for its potential use in polymer synthesis. Its ability to act as a cross-linking agent in polymer matrices can enhance mechanical properties and thermal stability. Research conducted on polymer composites incorporating naphthalene derivatives demonstrated improved tensile strength and heat resistance, making them suitable for applications in aerospace and automotive industries .
Nanotechnology
The integration of 4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanylmethyl]benzoic acid into nanostructured materials has been investigated for drug delivery systems. Nanoparticles modified with this compound showed enhanced drug loading capacity and controlled release profiles, which are essential for targeted therapy in cancer treatment .
Agricultural Chemistry
Pesticidal Properties
The compound's potential as a pesticide has been evaluated, particularly its effectiveness against agricultural pests. Studies have indicated that naphthalene-based compounds can disrupt the reproductive systems of certain insect pests, leading to reduced populations in crops. This application could provide an environmentally friendly alternative to conventional pesticides .
Case Studies
Mechanism of Action
The mechanism by which 4-[({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)METHYL]BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic Acid ()
- Structure : Differs in the carbamoyl substituent (cycloheptyl vs. naphthalen-2-yl).
- Key Differences :
- Lipophilicity : The cycloheptyl group is aliphatic and less planar than the aromatic naphthalene, likely reducing π-π stacking interactions but enhancing membrane permeability.
- Steric Effects : The bulky cycloheptyl group may hinder binding in sterically constrained environments compared to the naphthalene ring .
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic Acid ()
- Structure: Features a chloro substituent at position 4 and a carbamothioylamino group at position 3.
- Thioureido Functionality: The carbamothioyl group introduces sulfur-based hydrogen bonding and redox sensitivity, contrasting with the sulfanyl group in the target compound .
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives ()
- Structure: Replaces the naphthalenylcarbamoyl-sulfanyl group with a dihydroisoquinoline moiety.
- Key Differences: Basicity: The dihydroisoquinoline nitrogen is more basic than the carbamoyl group, influencing protonation states under physiological conditions. Biological Activity: These derivatives are reported as butyrylcholinesterase (BChE) inhibitors, suggesting the target compound’s activity could vary significantly with its distinct substituents .
Physicochemical Properties
Melting Points and Stability
- Benzothiazine derivatives () exhibit melting points ranging from 104°C to 173°C, influenced by substituent bulk and crystallinity. The naphthalenyl group in the target compound likely increases melting points compared to smaller substituents (e.g., methylphenoxy) due to enhanced π-stacking .
- Solubility : The naphthalenyl group’s hydrophobicity may reduce aqueous solubility relative to analogues with polar substituents (e.g., ’s carboxymethyl carbamoyl group) .
Enzyme Inhibition Potential
- While dihydroisoquinoline derivatives () inhibit BChE, the target compound’s naphthalenyl-sulfanyl group may shift selectivity toward other targets (e.g., cyclooxygenases or cytochrome P450 enzymes) due to aromatic interaction preferences.
Coordination Chemistry
- Cadmium carboxylate polymers () utilize benzoic acid derivatives with multiple carboxylates for metal coordination. The target compound’s single carboxylate and sulfur atom may limit its utility in forming stable coordination polymers compared to ’s compounds .
Pharmacokinetic and Toxicity Considerations
- Metabolism : The sulfanyl group in the target compound may undergo oxidation to sulfoxides or sulfones, altering bioavailability. This contrasts with carbamothioyl derivatives (), where sulfur is part of a thiourea group with distinct metabolic pathways .
Biological Activity
4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanylmethyl]benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a benzoic acid structure via a sulfanyl group. Its intricate design suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to 4-[({[(Naphthalen-2-yl)carbamoyl]methyl}sulfanylmethyl]benzoic acid can exhibit significant biological activities, including:
- Antioxidant Properties : Compounds in this class have been shown to modulate oxidative stress pathways, which are crucial in various diseases.
- Anti-inflammatory Effects : The structural components suggest potential inhibition of inflammatory mediators.
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit key enzymes involved in disease processes.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets. For instance, studies on related compounds have revealed their role in inhibiting the Keap1-Nrf2 pathway, which is vital for cellular defense against oxidative stress .
| Compound Name | Target Protein | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Keap1 | Inhibition of Nrf2 binding | |
| Compound B | COX-2 | Anti-inflammatory activity | |
| Compound C | BChE | Inhibition for Alzheimer's |
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of compounds with structural similarities:
- Oxidative Stress Modulation : A study highlighted the effectiveness of naphthalene derivatives in reducing oxidative stress markers in cellular models .
- Anti-inflammatory Activity : Research indicated that related benzoic acid derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Some derivatives were evaluated for their ability to inhibit butyrylcholinesterase (BChE), presenting a promising avenue for Alzheimer's disease treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
